ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

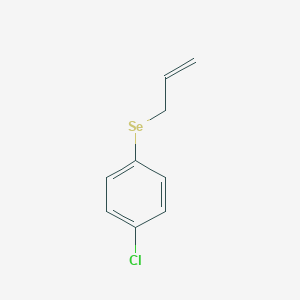

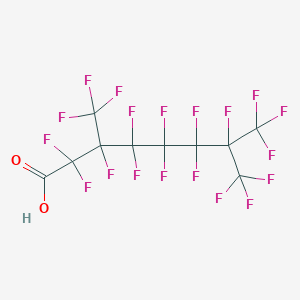

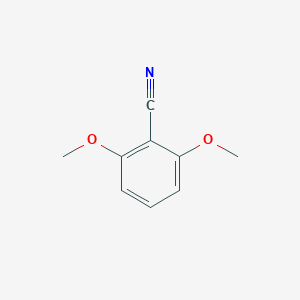

Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C13H17N3O2S . It is also known as Ethyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a propylsulfanyl group at the 6-position and a carbamate group at the 2-position . The carbamate group is further substituted with an ethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.36 . It has a density of 1.3±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 6 freely rotating bonds . The compound has a polar surface area of 92 Å2 and a molar refractivity of 77.3±0.4 cm3 .Applications De Recherche Scientifique

Antineoplastic and Antifilarial Properties

A study explored a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, including ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, for potential antineoplastic and antifilarial activities. These compounds demonstrated significant growth inhibition in L1210 cells, with some showing notable in vivo antifilarial activity against various parasites in infected animals (Ram et al., 1992).

Anti-Helicobacter Pylori Activity

Research on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol derivatives, closely related to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, found potent activity against the gastric pathogen Helicobacter pylori. A prototype compound was effective against various H. pylori strains, including resistant strains, and showed low toxicity levels (Carcanague et al., 2002).

Cytogenetic Analysis Applications

Methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, a related compound, was shown to be an efficient alternative to colchicine for quality metaphase chromosome preparation in cytogenetic analysis. It demonstrated effectiveness in blocking cell proliferation and producing well-spread metaphase chromosomes (Baru et al., 2016).

Antihelminthic Activity

A derivative, methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, was evaluated for its antihelminthic properties. The findings revealed effective elimination of tapeworms and adult worms in various animal models (Dubey et al., 1985).

Enhanced Cytotoxicity in Cancer Research

A study on albendazole derivatives, similar in structure to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, showed enhanced cytotoxicity against human colorectal and prostate cancer cell lines. One derivative was significantly more cytotoxic than albendazole, providing insights into the development of new anticancer agents (Zhao et al., 2010).

Propriétés

IUPAC Name |

ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPQMOQWGJCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albendazole EP Impurity G | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)